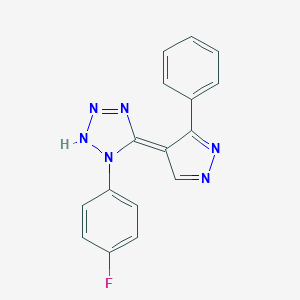
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole, commonly known as FPTT, is a tetrazole derivative that is synthesized through a multi-step process. This compound has gained interest in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mecanismo De Acción
The mechanism of action of FPTT is not fully understood. However, it is known to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, molecules that play a role in inflammation and pain. FPTT has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
FPTT has been found to have anti-inflammatory, anti-tumor, antibacterial, and antifungal effects. It has also been found to have potential as a plant growth regulator and herbicide. However, the biochemical and physiological effects of FPTT are not fully understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPTT in lab experiments is its relatively simple synthesis method. FPTT can be synthesized in a few steps using readily available starting materials. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. However, one limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects. Further research is needed to fully understand the potential applications of FPTT.
Direcciones Futuras
There are several future directions for the study of FPTT. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential as an antibacterial and antifungal agent. In materials science, future directions include the synthesis of new MOFs using FPTT as a building block and the study of their potential applications in gas storage, separation, and catalysis. In agriculture, future directions include the study of FPTT as a plant growth regulator and herbicide. Overall, the study of FPTT has the potential to lead to new discoveries and applications in various fields.
Métodos De Síntesis
The synthesis of FPTT involves a multi-step process that starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-1-(ethoxycarbonyl)-phenylamine. This compound is then reacted with 3-phenylpyrazole-4-carbaldehyde to form 1-(4-fluorophenyl)-3-phenyl-4-(1-ethoxycarbonyl-ethylidene)-pyrazol-5-one. The final step involves the reaction of this intermediate with sodium azide to form FPTT.
Aplicaciones Científicas De Investigación
FPTT has been studied for its potential applications in medicinal chemistry, materials science, and agriculture. In medicinal chemistry, FPTT has shown promising results as an anti-inflammatory and anti-tumor agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. FPTT has also been studied for its potential as an antibacterial and antifungal agent. In materials science, FPTT has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation, and catalysis. In agriculture, FPTT has been studied for its potential as a plant growth regulator and herbicide.
Propiedades
Fórmula molecular |
C16H11FN6 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C16H11FN6/c17-12-6-8-13(9-7-12)23-16(20-21-22-23)14-10-18-19-15(14)11-4-2-1-3-5-11/h1-10H,(H,20,22)/b16-14+ |
Clave InChI |
BRVXNWDUOMVRDB-JQIJEIRASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C\2=NN=C/C2=C\3/N=NNN3C4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)

![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)

